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Compound of Interest

Compound Name:
2-(2-Fluorophenyl)propan-2-amine

hydrochloride

CAS No.: 1202751-82-3

Cat. No.: B1439365

Get Quote

Subject: 2-Fluoroamphetamine (2-FA) & 2-
Fluoromethamphetamine (2-FMA)
Executive Summary
The ortho-fluoroamphetamines represent a distinct subclass of phenethylamine derivatives

where a hydrogen atom at the 2-position of the phenyl ring is substituted with fluorine. Unlike

their para-substituted counterparts (e.g., 4-FA), which exhibit significant serotonergic activity,

the ortho-isomers are characterized by high selectivity for the dopamine (DAT) and

norepinephrine (NET) transporters. This structural modification yields a "functional" stimulant

profile with reduced euphoric ceiling and lower neurotoxic potential relative to chlorinated or

brominated analogs. This guide details the synthesis, structure-activity relationships (SAR), and

metabolic fate of these compounds.
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The history of fluorinated amphetamines is bifurcated into two distinct eras: early academic

exploration and the modern New Psychoactive Substance (NPS) phenomenon.

Early Pharmacological Screening (1940s–1990s): Initial research into halogenated

amphetamines focused on the para-position (4-FA, 4-CA) to probe the serotonin transporter.

The ortho-isomers were synthesized primarily to establish steric boundaries in Structure-

Activity Relationship (SAR) studies. Researchers like Glennon and Nichols utilized these

compounds to map the steric tolerance of the 5-HT2A receptor, finding that ortho-substitution

generally abolished the hallucinogenic activity seen in 2,5-dimethoxy derivatives, while

retaining psychostimulant properties.

The NPS Emergence (2003–Present): 2-FA was first identified in seized forensic samples in

Germany in 2003. Its emergence was driven by the commercial availability of 2-

fluorobenzaldehyde and the desire for "legal" alternatives to amphetamine that circumvented

specific structural bans. 2-FMA followed around 2012, marketed as a "productivity aid" due to

its perceived lack of distracting euphoria.

Chemical Architecture & The "Fluorine Effect"
The substitution of fluorine at the ortho position introduces three critical physicochemical

changes compared to the parent amphetamine:

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is metabolically inert, blocking the

common route of aromatic hydroxylation at the 2-position.

Lipophilicity: Fluorine increases the logP value, enhancing Blood-Brain Barrier (BBB)

penetration.

Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is slightly larger than

hydrogen (1.20 Å) but significantly smaller than other halogens. This allows the molecule to

fit into the DAT/NET binding pockets while creating steric clashes in the SERT pocket,

dictating its selectivity.

Visualization: Structural Logic
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Figure 1: Divergent pharmacological outcomes based on fluorine positioning.

Synthesis Protocols
The synthesis of 2-FA and 2-FMA relies on the Henry Reaction (nitroaldol condensation)

followed by reduction.[1] This route is preferred over the Leuckart reaction due to higher yields

and purity.

Core Precursor: 2-Fluorobenzaldehyde
All pathways commence with 2-fluorobenzaldehyde. The high electronegativity of the ortho-

fluorine can slightly deactivate the aldehyde, requiring optimized catalytic conditions.

Experimental Workflow (Branching Pathways)
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Figure 2: Synthetic divergence for 2-FA and 2-FMA from a common nitropropene intermediate.

Detailed Protocol: Synthesis of 2-Fluoroamphetamine
(Route A)
Objective: Synthesis of 2-FA via LiAlH4 reduction of 1-(2-fluorophenyl)-2-nitropropene.[1]

Step 1: Henry Reaction (Condensation)[1]
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Reagents: 2-Fluorobenzaldehyde (100 mmol), Nitroethane (120 mmol), Ammonium Acetate

(catalytic), Glacial Acetic Acid (solvent).

Procedure: Reflux the mixture for 2-4 hours. The solution will turn deep yellow/orange.

Workup: Remove solvent under reduced pressure. Dissolve residue in dichloromethane

(DCM) and wash with water.

Crystallization: Recrystallize from methanol/IPA to yield bright yellow needles of 1-(2-

fluorophenyl)-2-nitropropene.

Validation Point: Melting point should be sharp (approx. 60-65°C).

Step 2: Reduction (LiAlH4)

Setup: Flame-dried 3-neck flask under Argon atmosphere.

Reagents: Lithium Aluminum Hydride (LAH, 4.0 equiv) in anhydrous THF.

Addition: Add the nitropropene intermediate (dissolved in THF) dropwise to the LAH

suspension at 0°C.

Reaction: Allow to warm to room temperature, then reflux for 6-12 hours. The color shifts

from yellow to grey/white.

Quench: Fieser workup (Water, 15% NaOH, Water).

Isolation: Filter precipitate, dry organic layer (MgSO4), and acidify with HCl gas to precipitate

2-Fluoroamphetamine HCl.

Pharmacodynamics & SAR
The ortho-fluorine atom fundamentally alters the interaction with monoamine transporters

compared to the para-isomer.

Transporter Selectivity Profile
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While 4-FA is a potent releaser of Serotonin (5-HT), 2-FA acts almost exclusively on Dopamine

(DA) and Norepinephrine (NE).

Compound
DAT
(Dopamine)

NET
(Norepinephrin
e)

SERT
(Serotonin)

Primary Effect

Amphetamine High Affinity High Affinity Negligible Stimulation

2-FA High Affinity High Affinity Very Low
Functional

Stimulation

4-FA High Affinity High Affinity Moderate/High
Stimulation +

Entactogen

Data Interpretation: The IC50 values for 2-FA at SERT are orders of magnitude higher than at

DAT, whereas 4-FA exhibits a much narrower ratio (approx. 10-fold difference), allowing for

serotonin release at recreational doses.

Mechanism of Action
Substrate Transport: 2-FA enters the presynaptic neuron via DAT/NET.

VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing

the pH gradient.

Reverse Transport: Cytosolic DA/NE levels rise, triggering reverse transport through

DAT/NET into the synapse (TAAR1 agonism is a likely co-mechanism, though less

characterized for 2-FA specifically).

Metabolism & Toxicology
Metabolic Pathways
The metabolic fate of 2-FMA involves N-demethylation and hydroxylation. The C-F bond

remains intact.
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Figure 3: Primary metabolic pathways for 2-FMA identified in human urine analysis.

Toxicological Profile
Neurotoxicity: Unlike para-chloroamphetamine (4-CA), which causes long-term serotonergic

depletion, 2-FA does not appear to share this specific neurotoxic mechanism due to its lack

of SERT affinity.

Cardiovascular Risk: The potent NET release results in significant sympathomimetic effects:

hypertension, tachycardia, and vasoconstriction. This is the primary safety concern.

LD50: Murine data suggests an LD50 (i.p.) of approx. 100 mg/kg for 2-FA, comparable to

amphetamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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